molecular formula C13H14N2 B025805 4-(2-Aminophenethyl)pyridine CAS No. 105972-24-5

4-(2-Aminophenethyl)pyridine

Cat. No.: B025805
CAS No.: 105972-24-5
M. Wt: 198.26 g/mol
InChI Key: ZGFRLWMJMWEDON-UHFFFAOYSA-N
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Description

4-(2-Aminophenethyl)pyridine is an organic compound with the chemical formula C13H14N2. It is a pale yellow solid that is crystalline at room temperature. This compound is known for its wide range of applications, particularly as an intermediate and catalyst in organic synthesis and drug development .

Scientific Research Applications

4-(2-Aminophenethyl)pyridine has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for aminopyridines indicates that they are considered hazardous. They can cause skin and eye irritation, and may be harmful if swallowed or in contact with skin .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 198.26

Molecular Mechanism

The molecular mechanism of action of 4-(2-Aminophenethyl)pyridine is not well-defined. It is suggested that the compound may interact with biomolecules, potentially influencing enzyme activity and gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: One commonly used method to synthesize 4-(2-Aminophenethyl)pyridine involves generating a para-substituted azo compound through the reaction of a nitroso reagent and aniline, followed by reduction to obtain the target product . Another approach includes the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminophenethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines or other reduced derivatives.

Comparison with Similar Compounds

  • 2-(2-Pyridin-4-ylethyl)aniline
  • [2-[2-(4-Pyridyl)ethyl]phenyl]amine
  • Benzenamine, 2-[2-(4-pyridinyl)ethyl]-

Comparison: 4-(2-Aminophenethyl)pyridine is unique in its structure and properties, which contribute to its wide range of applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and specificity for certain reactions and applications .

Properties

IUPAC Name

2-(2-pyridin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,7-10H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFRLWMJMWEDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405798
Record name 2-(2-pyridin-4-ylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105972-24-5
Record name 2-[2-(4-Pyridinyl)ethyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105972-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-pyridin-4-ylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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